Octadecenyl icosenoate
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Overview
Description
Octadecenyl icosenoate is a chemical compound with the molecular formula C38H72O2 It is an ester formed from octadecenyl alcohol and icosenoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadecenyl icosenoate typically involves the esterification reaction between octadecenyl alcohol and icosenoic acid. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the reactants.
Industrial Production Methods
In industrial settings, this compound is produced through large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction mixture is then heated to a specific temperature to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Octadecenyl icosenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Octadecenyl icosenoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: this compound is used in the production of lubricants, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of octadecenyl icosenoate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release octadecenyl alcohol and icosenoic acid, which can then interact with various biological molecules. These interactions can modulate cellular processes and pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Octadecenyl acetate
- Icosenyl acetate
- Octadecenyl palmitate
Uniqueness
Octadecenyl icosenoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
93882-48-5 |
---|---|
Molecular Formula |
C38H72O2 |
Molecular Weight |
561.0 g/mol |
IUPAC Name |
[(E)-octadec-1-enyl] (E)-icos-2-enoate |
InChI |
InChI=1S/C38H72O2/c1-3-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-38(39)40-37-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-4-2/h34-37H,3-33H2,1-2H3/b36-34+,37-35+ |
InChI Key |
HYAVVCFXEHQUHQ-VHJMTFITSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC/C=C/C(=O)O/C=C/CCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC=CC(=O)OC=CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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